molecular formula C27H24ClF3N6O4S2 B2525852 N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide CAS No. 393875-15-5

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide

Cat. No. B2525852
CAS RN: 393875-15-5
M. Wt: 653.09
InChI Key: UCFXRULMBZKXTN-UHFFFAOYSA-N
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Description

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C27H24ClF3N6O4S2 and its molecular weight is 653.09. The purity is usually 95%.
BenchChem offers high-quality N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Addition and Cycloaddition Reactions

This compound exhibits remarkable reactivity in oxidative and cycloaddition reactions, underscoring its potential in synthetic chemistry. Studies by Shainyan et al. (2017) have demonstrated its utility in producing novel chemical structures through intricate reaction pathways. These reactions not only expand the synthetic toolbox of chemists but also pave the way for creating diverse molecules with potential applications in various fields, including materials science and pharmaceuticals (Shainyan, Astakhova, Ganin, Moskalik, & Sterkhova, 2017).

Photodegradation Studies

Photodegradation research, as conducted by Zhou and Moore (1994), provides crucial insights into the environmental fate and stability of this compound. Understanding its photodegradation pathways is vital for assessing its persistence in the environment and potential ecotoxicological impacts. This research is particularly relevant for compounds used in agricultural and industrial applications, where their stability under sunlight exposure is a critical factor (Zhou & Moore, 1994).

Insecticidal Properties

The compound has been identified for its potent insecticidal activity, particularly against lepidopterous pests. Research by Tohnishi et al. (2005) highlights its unique chemical structure that contributes to its high efficacy in pest management. This discovery is significant for developing novel insecticides with specific action modes, offering alternatives to existing compounds and contributing to integrated pest management strategies (Tohnishi, Nakao, Furuya, Seo, Kodama, Tsubata, Fujioka, Kodama, Hirooka, & Nishimatsu, 2005).

Synthesis and Evaluation for Antitubercular Activity

Dighe et al. (2012) have synthesized derivatives of this compound and evaluated their potential for antitubercular activity. This research underscores the importance of chemical synthesis in discovering new therapeutic agents. Antitubercular compounds are critically needed to combat the global health challenge posed by tuberculosis, especially in the face of rising drug resistance. The synthesis and evaluation of such compounds are vital steps in the drug discovery process (Dighe, Mahajan, Maste, & Bhat, 2012).

properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClF3N6O4S2/c1-36(2)43(40,41)20-11-8-17(9-12-20)25(39)32-15-23-34-35-26(37(23)19-6-4-3-5-7-19)42-16-24(38)33-22-14-18(27(29,30)31)10-13-21(22)28/h3-14H,15-16H2,1-2H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFXRULMBZKXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClF3N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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